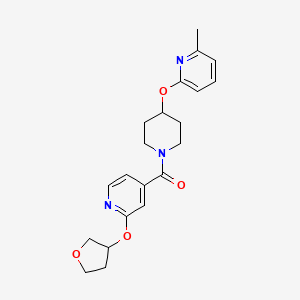

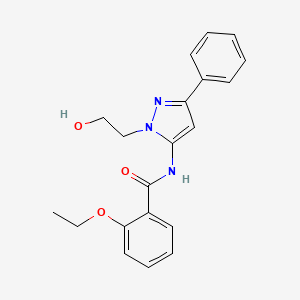

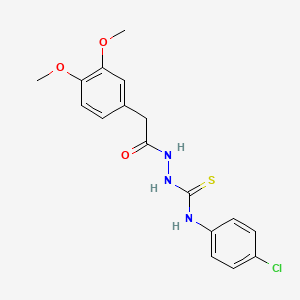

2-(pyridin-4-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(pyridin-4-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide often involves multistep reactions that include the formation of thioacetamide derivatives, cyclization, and substitutions. For example, compounds with thiadiazole and pyridine moieties have been synthesized starting from basic pyridine derivatives and undergoing various reactions to introduce the desired functional groups (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001). This indicates a complex synthesis pathway that may include nucleophilic substitution, condensation, and thiation reactions.

Molecular Structure Analysis

The molecular structure of compounds like 2-(pyridin-4-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide is characterized by the presence of multiple heterocycles, which influence their chemical behavior and biological activity. Structural elucidation typically involves spectroscopic methods such as NMR, IR, and MS, along with X-ray crystallography for precise determination of the spatial arrangement of atoms (Dotsenko et al., 2019).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution, depending on the functional groups present. The thiophene and isoxazole rings offer sites for electrophilic attack, while the acetamide linkage can undergo hydrolysis under certain conditions (Pailloux et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity of these compounds are closely related to their molecular structure. The presence of heteroatoms and functional groups like thioether and acetamide influences their solubility in organic solvents and water, potentially affecting their bioavailability and reactivity (Yıldırım & Çetin, 2008).

Chemical Properties Analysis

The chemical properties of 2-(pyridin-4-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide derivatives are influenced by their molecular structure. The electronic distribution within the molecule, particularly around the heterocycles and substituents, impacts their reactivity towards nucleophiles and electrophiles. The acetamide group, in particular, plays a crucial role in determining the compound's reactivity in biochemical environments (Shams, Mohareb, Helal, & Mahmoud, 2010).

Applications De Recherche Scientifique

Synthesis and Evaluation as Corrosion Inhibitors

Research involving derivatives of acetamide, including compounds with pyridinyl and thiophenyl groups, has been conducted to assess their effectiveness as corrosion inhibitors. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives have shown promising results in preventing corrosion in steel coupons in acidic and oil medium environments. The best inhibition generally occurred at specific concentrations in the acidic medium, demonstrating the compound's potential in corrosion science (Yıldırım & Cetin, 2008).

Insecticidal Assessment

The compound has been used as a precursor for synthesizing various heterocycles, such as pyrrole, pyridine, and thiophene derivatives. These synthesized compounds were evaluated for their insecticidal activities against certain pests, showcasing the compound's utility in developing new insecticides (Fadda et al., 2017).

Antimycobacterial Activity

Derivatives of this compound, specifically [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, have been synthesized and tested for their antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium. Some compounds exhibited modest activity, indicating potential applications in antimycobacterial drug development (Mamolo et al., 2001).

Antitumor Evaluation

The compound's derivatives have also been explored for antitumor activities. For example, polyfunctionally substituted heterocyclic compounds derived from similar acetamide precursors have shown high inhibitory effects against various human cancer cell lines in in vitro antiproliferative activity screenings. This research highlights the compound's relevance in the synthesis of potential antitumor agents (Shams et al., 2010).

Antioxidant Activity

Coordination complexes constructed from derivatives of pyrazole-acetamide, including structures related to the compound , have been synthesized and assessed for their antioxidant activity. The study's findings contribute to understanding the compound's potential in developing antioxidants (Chkirate et al., 2019).

Propriétés

IUPAC Name |

2-pyridin-4-ylsulfanyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-15(10-22-12-3-5-16-6-4-12)17-9-11-8-13(20-18-11)14-2-1-7-21-14/h1-8H,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWTVKQJIRFNDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)CSC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-4-ylthio)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)

![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)

![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)

![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)